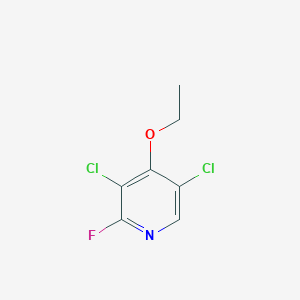

3,5-Dichloro-4-ethoxy-2-fluoropyridine

Descripción

3,5-Dichloro-4-ethoxy-2-fluoropyridine is a halogenated pyridine derivative characterized by chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) substituents at the 3,5-, 4-, and 2-positions of the pyridine ring, respectively. Such substitutions confer distinct electronic and steric properties, making it a candidate for applications in pharmaceutical and agrochemical synthesis.

Propiedades

Número CAS |

175965-86-3 |

|---|---|

Fórmula molecular |

C7H6Cl2FNO |

Peso molecular |

210.03 g/mol |

Nombre IUPAC |

3,5-dichloro-4-ethoxy-2-fluoropyridine |

InChI |

InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |

Clave InChI |

RJQKBZDWUIDVIR-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=NC=C1Cl)F)Cl |

SMILES canónico |

CCOC1=C(C(=NC=C1Cl)F)Cl |

Sinónimos |

Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,5-Dichloro-2-pentafluoroethyl-pyridine (CAS 1204234-44-5)

This compound, described in , shares the pyridine core and 3,5-dichloro substituents with the target molecule but differs in the following aspects:

- Substituent at Position 2 : A pentafluoroethyl (-CF₂CF₃) group replaces the fluorine atom in 3,5-Dichloro-4-ethoxy-2-fluoropyridine.

- Substituent at Position 4 : The ethoxy group (-OCH₂CH₃) in the target compound is absent here.

Key Implications:

- Electronic Effects: The pentafluoroethyl group is strongly electron-withdrawing due to its high electronegativity, which polarizes the pyridine ring and may enhance electrophilic substitution reactivity at meta/para positions.

- Steric Effects : The bulky pentafluoroethyl group introduces significant steric hindrance at position 2, which could impede interactions in catalytic or biological systems. The ethoxy group at position 4 in the target compound may create moderate steric effects, depending on its orientation.

- Solubility : The ethoxy group improves hydrophilicity compared to the highly lipophilic pentafluoroethyl group, suggesting differences in solubility profiles and formulation strategies.

Table 1: Substituent Comparison

| Compound | Position 2 | Position 4 | Key Properties |

|---|---|---|---|

| 3,5-Dichloro-4-ethoxy-2-fluoropyridine | F | -OCH₂CH₃ | Moderate hydrophilicity, electron-donating at C4 |

| 3,5-Dichloro-2-pentafluoroethyl-pyridine | -CF₂CF₃ | None | High lipophilicity, electron-withdrawing at C2 |

Other Fluorinated Pyridine Derivatives

These lack the ethoxy and dichloro substitutions but highlight general trends:

- Reactivity : Fluorine at position 2 directs electrophilic substitution to positions 3 and 5, which may explain the dichloro pattern in the target compound.

- Stability: The ethoxy group in the target compound could enhance stability under acidic conditions compared to non-ether analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.